

(R)-(+)-1-(4-Methoxyphenyl)ethylamine CAS number and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(+)-1-(4-Methoxyphenyl)ethylamine

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An In-depth Technical Guide to (R)-(+)-1-(4-Methoxyphenyl)ethylamine

This technical guide provides a comprehensive overview of **(R)-(+)-1-(4-Methoxyphenyl)ethylamine**, a chiral amine widely utilized in organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identification and Synonyms

(R)-(+)-1-(4-Methoxyphenyl)ethylamine is a chiral organic compound valued for its role as a resolving agent and a building block in asymmetric synthesis.

CAS Number: 22038-86-4[1][2][3]

Synonyms:

- (R)-(+)-4-Methoxy- α -methylbenzylamine[1][3]
- (R)-1-(4-Methoxyphenyl)ethanamine[3]
- (1R)-1-(4-methoxyphenyl)ethanamine[3]
- (+)-1-(4-Methoxyphenyl)ethylamine[3][4]

- (R)-p-Methoxy-alpha-methylbenzylamine[5]
- (R)-(+)-4-Methoxyphenylethylamine[4]

Physicochemical Properties

The key physicochemical properties of **(R)-(+)-1-(4-Methoxyphenyl)ethylamine** are summarized in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₃ NO	[2][3]
Molecular Weight	151.21 g/mol	[2][3]
Appearance	Colorless to light yellow/orange clear liquid	[1]
Density	1.024 g/mL at 20 °C	[2][6]
Boiling Point	65 °C at 0.4 mmHg	[4][6]
Refractive Index	1.53	
Specific Rotation	+32° (neat)	[6]
Water Solubility	10 g/L at 20 °C	[2][5][6]
Purity (GC)	>98.0%	[1]
Optical Purity (GC)	min. 98.0 ee%	

Applications in Synthesis

(R)-(+)-1-(4-Methoxyphenyl)ethylamine is a versatile chiral intermediate with significant applications in the synthesis of complex molecules, particularly in the pharmaceutical industry.

- **Chiral Auxiliary and Resolving Agent:** It is widely used as a resolving agent for racemic mixtures and as a chiral auxiliary in stereoselective organic synthesis.

- **Synthesis of Hemicryptophanes:** It serves as a reactant in the preparation of enantiopure stereoisomers of hemicryptophanes, which are utilized for the recognition of glucopyranosides.[\[2\]](#)
- **Preparation of Bicyclic Lactones:** It is used in the synthesis of bicyclic Geissman-Waiss lactones through an intramolecular ring-closure reaction.[\[2\]](#)
- **Thiourea Derivatives:** It reacts with methyl isothiocyanate to form N-[(1R)-1-(4-Methoxyphenyl)ethyl]-N'-methylthiourea.[\[2\]](#)
- **Pharmaceutical Intermediates:** This compound is a crucial building block for various pharmaceutical compounds, including those targeting the central nervous system.[\[5\]](#) It is used in the asymmetric synthesis of chiral amines such as Sitagliptin, Elarofiban, and Docetaxel.[\[7\]](#)

Experimental Protocols: Synthesis

Several methods for the synthesis of **(R)-(+)-1-(4-Methoxyphenyl)ethylamine** have been reported. An improved process is detailed in patent WO2015159170A2, which focuses on the preparation of optically pure isomers.

Improved Process for the Preparation of **(R)-(+)-1-(4-Methoxyphenyl)ethylamine** (1-R)

This process involves the following key steps:

- **Reaction of 4-methoxyacetophenone with (R)- α -methylbenzylamine:** 4-methoxyacetophenone is reacted with (R)- α -methylbenzylamine.
- **Catalytic Reduction:** The resulting intermediate undergoes catalytic reduction.
- **Acid Treatment:** The product from the reduction step is treated with an acid to yield the final product.

A general workflow for the synthesis is depicted in the diagram below.



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Caption: A simplified workflow for the synthesis of **(R)-(+)-1-(4-Methoxyphenyl)ethylamine**.

Safety and Handling

(R)-(+)-1-(4-Methoxyphenyl)ethylamine is classified as harmful if swallowed and causes severe skin burns and eye damage.[3] It may also cause an allergic skin reaction.[3]

Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this chemical.[6] It is recommended to store the compound in a cool, dark place under an inert gas as it is air-sensitive. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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- To cite this document: BenchChem. [(R)-(+)-1-(4-Methoxyphenyl)ethylamine CAS number and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152096#r-1-4-methoxyphenyl-ethylamine-cas-number-and-synonyms]

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